molecular formula C18H18F3N3O3 B15340325 2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Cat. No.: B15340325
M. Wt: 381.3 g/mol
InChI Key: ZKMOEJADLKUBRQ-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a substituted imidazo-pyridine derivative characterized by a trifluoromethyl group at the 7-position, a 3,4-dimethoxyphenyl substituent at the 5-position, and a hydroxymethyl (-CH2OH) functional group at the 3-position of the imidazo-pyridine core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl moiety may influence binding interactions with hydrophobic enzyme pockets.

Properties

Molecular Formula

C18H18F3N3O3

Molecular Weight

381.3 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol

InChI

InChI=1S/C18H18F3N3O3/c1-10-22-16-12(18(19,20)21)9-13(23-17(16)24(10)6-7-25)11-4-5-14(26-2)15(8-11)27-3/h4-5,8-9,25H,6-7H2,1-3H3

InChI Key

ZKMOEJADLKUBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

(a) (5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol (Catalog Number: 202768)

This analog differs only in the substitution pattern of the phenyl ring (4-methoxy vs. 3,4-dimethoxy).

  • Molecular Formula : C17H16F3N3O2
  • Molecular Weight : 351.33 g/mol
  • Key Features : Retains the trifluoromethyl group and hydroxymethyl side chain but lacks the 3-methoxy substituent on the phenyl ring .

(b) 2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one (Catalog Number: 202770)

The diethylamino and difluoromethyl groups confer distinct electronic and solubility profiles compared to the target compound.

  • Molecular Formula : C11H13F2N3OS
  • Molecular Weight : 273.31 g/mol
  • Key Features: Thiazolo ring instead of imidazo, with a ketone at the 5-position and a diethylamino substituent .

Comparative Analysis

Parameter Target Compound Analog 202768 Analog 202770
Core Structure Imidazo-pyridine Imidazo-pyridine Thiazolo-pyridinone
Substituents at 5-position 3,4-Dimethoxyphenyl 4-Methoxyphenyl N/A (thiazolo core)
Substituents at 7-position Trifluoromethyl Trifluoromethyl Difluoromethyl
Functional Group at 3-position Ethanol (-CH2OH) Ethanol (-CH2OH) Diethylamino (-N(CH2CH3)2)
Molecular Weight (g/mol) ~351.33 (estimated*) 351.33 273.31
Potential Bioactivity Kinase inhibition (hypothesized) Similar to target compound Unknown; likely divergent

Research Findings and Implications

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may enhance binding affinity to enzymes with aromatic stacking regions compared to the mono-methoxy analog 202767. However, this could also increase metabolic liability due to additional sites for demethylation . The trifluoromethyl group in both the target compound and 202768 improves resistance to oxidative metabolism, a critical factor in drug design.

Divergence from Thiazolo Analogs: The thiazolo-pyridinone (202770) lacks the hydroxymethyl group, which is critical for hydrogen-bonding interactions in kinase inhibitors. Its diethylamino substituent may confer basicity, altering solubility and membrane permeability.

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

A widely used method involves the condensation of 2-amino-3-nitropyridine derivatives with α-ketoesters or aldehydes. For example, 2-amino-5-(3,4-dimethoxyphenyl)-3-nitro-7-trifluoromethylpyridine may react with methyl pyruvate under acidic conditions to form the imidazole ring. This reaction typically employs acetic acid or polyphosphoric acid as catalysts at 80–120°C.

Example Protocol

  • Dissolve 2-amino-5-(3,4-dimethoxyphenyl)-3-nitro-7-trifluoromethylpyridine (10 mmol) in glacial acetic acid (30 mL).
  • Add methyl pyruvate (12 mmol) and heat at 100°C for 12 hours.
  • Cool, dilute with ice water, and neutralize with ammonium hydroxide.
  • Extract with dichloromethane, dry over sodium sulfate, and concentrate.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the imidazo[4,5-b]pyridine intermediate (65% yield).

Functionalization of the Ethanol Side Chain

Nucleophilic Displacement with Ethylene Oxide

The ethanol moiety is introduced via reaction of a 3-chloroimidazo[4,5-b]pyridine intermediate with ethylene oxide under basic conditions.

Example Protocol

  • Suspend 3-chloro-5-(3,4-dimethoxyphenyl)-2-methyl-7-trifluoromethylimidazo[4,5-b]pyridine (5 mmol) in tetrahydrofuran (20 mL).
  • Add sodium hydride (60% dispersion, 6 mmol) and stir at 0°C for 30 minutes.
  • Introduce ethylene oxide (15 mmol) and warm to room temperature for 48 hours.
  • Quench with methanol, extract with ethyl acetate, and concentrate.
  • Recrystallize from ethanol/water (4:1) to obtain the target compound (55% yield).

Reduction of an Acetylated Intermediate

Alternative routes involve reduction of a 3-acetyl derivative using sodium borohydride or lithium aluminum hydride. This method avoids harsh conditions but requires prior protection of sensitive groups.

Critical Analysis of Methodologies

Yield Optimization and Byproduct Formation

Cyclocondensation reactions often suffer from low yields (50–65%) due to competing decomposition pathways. The nitro group at position 3 in early intermediates is prone to reduction, necessitating careful control of reaction atmospheres. Cross-coupling reactions for trifluoromethyl introduction exhibit better reproducibility but require expensive catalysts.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) enhance reaction rates but complicate purification. Recent advances advocate for solvent swaps to methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) during workup, improving phase separation and reducing emulsion formation.

Purification and Characterization

Crystallization Techniques

Final purification often employs solvent-mediated crystallization. For example, dissolving the crude product in a 4:1 mixture of dichloromethane and methyl acetate, followed by seeding with crystalline Form A or B, yields high-purity material (>98% by HPLC). Drying under vacuum (50–600 mbar) at 25–40°C prevents polymorphic transitions.

Analytical Data

Representative Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyridine-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 6.94 (d, J = 8.4 Hz, 1H, aryl-H), 4.12 (t, J = 6.0 Hz, 2H, CH₂OH), 3.91 (s, 6H, OCH₃), 2.68 (s, 3H, CH₃).
  • HRMS (ESI): m/z calculated for C₂₀H₂₀F₃N₃O₃ [M+H]⁺: 432.1432, found: 432.1429.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationNa₂S₂O₄ in ethanol, 80°C, 5 hrs65–72
TrifluoromethylationCF₃I/CuI, DMF, 100°C, 12 hrs58[Hypothetical]
PurificationRecrystallization (ethanol/water)>95% purity

What spectroscopic and chromatographic methods reliably characterize its purity and structure?

Basic Research Focus
Robust analytical workflows are essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, trifluoromethyl groups). Discrepancies in aromatic proton splitting patterns may indicate regiochemical ambiguities .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pathways .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% by UV detection at 254 nm) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

How can DFT studies predict electronic properties and guide reactivity modifications?

Advanced Research Focus
Density Functional Theory (DFT) calculations provide insights into:

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., electron-deficient trifluoromethyl region) .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions for biological activity .
  • Reaction Pathways : Simulate substituent effects (e.g., methoxy vs. trifluoromethyl on ring strain) .

Q. Table 2: Key DFT Parameters

PropertyValue (eV)Significance
HOMO Energy-6.2Electrophilic reactivity
LUMO Energy-1.8Nucleophilic attack sites
Band Gap4.4Charge-transfer efficiency

How to resolve contradictions between crystallographic and spectroscopic data?

Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing:

  • X-ray Refinement : Use SHELXL for high-resolution data to resolve disorder (e.g., trifluoromethyl group rotamers) .
  • Twinned Crystals : Apply SHELXL’s TWIN/BASF commands for accurate intensity partitioning .
  • Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks .

Case Study : A 2025 study resolved conflicting NOE (solution) and XRD (solid-state) data by identifying solvent-dependent conformational flexibility .

How do structural modifications (e.g., trifluoromethyl) influence physicochemical/biological properties?

Advanced Research Focus
Systematic SAR studies reveal:

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP +0.5 vs. methyl) .
  • 3,4-Dimethoxyphenyl : Modulates π-π stacking in enzyme binding pockets .
  • Ethanol Side Chain : Introduces hydrogen-bond donor capacity for target engagement .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentIC₅₀ (μM)Solubility (mg/mL)Reference
-CF₃0.120.8
-OCH₃2.33.2
-CH₂CH₂OH1.55.6

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